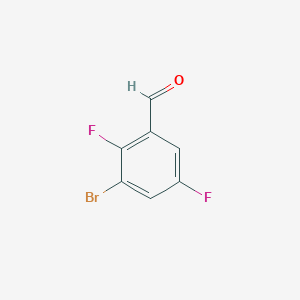

3-Bromo-2,5-difluorobenzaldehyde

Description

BenchChem offers high-quality 3-Bromo-2,5-difluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,5-difluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCPYZKOMHPTLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Bromo-2,5-difluorobenzaldehyde chemical properties

Halogenated benzaldehydes are pivotal starting materials for a wide range of pharmaceuticals. The bromine atom serves as a handle for late-stage functionalization, while the fluorine atoms often enhance metabolic stability and binding affinity. While direct applications of this specific molecule are proprietary, analogous structures like 3-bromo-4,5-dihydroxybenzaldehyde have demonstrated therapeutic potential in modulating immune responses, highlighting the value of this chemical scaffold in developing treatments for inflammatory diseases. [6]

Spectroscopic Data Analysis

Structure verification is paramount. The following data provides a reference for confirming the identity and purity of synthesized 3-Bromo-2,5-difluorobenzaldehyde.

| Analysis Type | Observed Data | Interpretation | Source(s) |

| ¹H NMR | (400 MHz, DMSO-d₆) δ ppm: 7.66 (ddd, J=8.06, 4.83, 3.22 Hz, 1 H) 8.12 (ddd, J=7.52, 5.37, 3.22 Hz, 1 H) 10.13 (d, J=2.42 Hz, 1 H) | The two signals in the aromatic region (7.66, 8.12 ppm) correspond to the two aromatic protons, with complex splitting due to H-H and H-F coupling. The downfield signal at 10.13 ppm is characteristic of the aldehyde proton, with slight coupling to a fluorine atom. | [1] |

| Mass Spectrometry | GC-MS (M⁺): 221, 223 | The mass spectrum shows two molecular ion peaks of nearly equal intensity, separated by 2 mass units. This isotopic pattern is the definitive signature of a molecule containing a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br). The observed mass of 222 (M) corresponds to the molecular weight of the compound. [1][3] | [1][3] |

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. 3-Bromo-2,5-difluorobenzaldehyde is a hazardous substance and must be handled with appropriate care.

Hazard Identification

-

GHS Classification: Acute Toxicity, Oral (Category 3). [5]* Hazard Statement: H301 - Toxic if swallowed. [5]* Other Potential Hazards: May cause skin, eye, and respiratory irritation. [4][6][7]

Recommended Handling Procedures

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors. [8][9]* Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield. [6][8] * Hand Protection: Use chemically resistant gloves (e.g., nitrile). [6][8] * Body Protection: Wear a lab coat. Ensure no skin is exposed. [7][8]* Handling Practices: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [7][8]Keep away from heat, sparks, and open flames. [8][9]

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon). [2][8]The recommended storage temperature is 2-8°C. [2]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

Sources

- 1. 3-Bromo-2,5-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. 3-Bromo-2,5-difluorobenzaldehyde CAS#: 112279-64-8 [m.chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. 357405-75-5 | 4-bromo-2,5-difluorobenzaldehyde [fluoromart.com]

- 5. 4-Bromo-2,5-difluorobenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to 3-Bromo-2,5-difluorobenzaldehyde (CAS 112279-64-8): Properties, Synthesis, and Applications in Modern Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 3-Bromo-2,5-difluorobenzaldehyde, a key aromatic building block in synthetic and medicinal chemistry. We will explore its physicochemical properties, detail a robust synthetic protocol, discuss its chemical reactivity, and highlight its utility in the development of complex molecules.

Core Characteristics: Physicochemical and Spectroscopic Profile

3-Bromo-2,5-difluorobenzaldehyde, with the CAS number 112279-64-8, is a trifunctionalized benzene ring that serves as a versatile intermediate.[1] The presence of an aldehyde, a bromine atom, and two fluorine atoms imparts a unique reactivity profile, making it a valuable precursor in multi-step syntheses.

The aldehyde group is a classic electrophilic site for nucleophilic attack and condensation reactions. The carbon-bromine bond is a prime handle for transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing fluorine atoms modulate the reactivity of the aromatic ring and can significantly influence the pharmacokinetic properties of downstream drug candidates, such as metabolic stability and binding affinity.[2]

Physicochemical Properties

The primary physical and chemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 112279-64-8 | [3][4] |

| Molecular Formula | C₇H₃BrF₂O | [3][4] |

| Molecular Weight | 221.00 g/mol | [3][4] |

| Appearance | Faint yellow crystalline solid | [4] |

| Melting Point | 36°C - 40°C | [5] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4] |

Spectroscopic Characterization

Spectroscopic data is critical for confirming the identity and purity of 3-Bromo-2,5-difluorobenzaldehyde.

-

Mass Spectrometry: The mass spectrum shows characteristic M+1 isotopic peaks at m/z 221 and 223, which is indicative of the presence of a single bromine atom.[5]

-

¹H NMR: The proton NMR spectrum provides clear signals for the aromatic protons and the aldehyde proton. In a DMSO-d₆ solvent at 400 MHz, the expected peaks are: δ 10.13 (d, J=2.42 Hz, 1H, -CHO), δ 8.12 (ddd, J=7.52, 5.37, 3.22 Hz, 1H, Ar-H), and δ 7.66 (ddd, J=8.06, 4.83, 3.22 Hz, 1H, Ar-H).[3] The distinct splitting patterns (doublet of doublet of doublets) for the aromatic protons are a result of coupling to each other and to the adjacent fluorine atoms.

Synthesis and Purification: A Validated Protocol

The most common and reliable synthesis of 3-Bromo-2,5-difluorobenzaldehyde involves the deamination of its 4-amino precursor, 4-amino-3-bromo-2,5-difluorobenzaldehyde.[3][5] This process is a variation of the Sandmeyer reaction, where the diazonium salt intermediate is reduced to remove the amino group.

Mechanistic Rationale

The reaction proceeds in two key stages. First, the primary aromatic amine is treated with sodium nitrite in an acidic medium (acetic acid) to form a diazonium salt. This is a classic diazotization reaction. In the second stage, hypophosphorous acid (H₃PO₂) is used as a reducing agent to replace the diazonium group (-N₂⁺) with a hydrogen atom, yielding the desired product. This reduction is a well-established method for the clean removal of an amino group from an aromatic ring.

Synthesis Workflow Diagram

Sources

- 1. 3-Bromo-2,5-difluorobenzaldehyde | 112279-64-8 [chemicalbook.com]

- 2. 357405-75-5 | 4-bromo-2,5-difluorobenzaldehyde [fluoromart.com]

- 3. 3-Bromo-2,5-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Bromo-2,5-difluorobenzaldehyde CAS#: 112279-64-8 [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

The Strategic deployment of 3-Bromo-2,5-difluorobenzaldehyde in Modern Drug Discovery: A Technical Guide

This guide offers an in-depth technical analysis of 3-Bromo-2,5-difluorobenzaldehyde, a key molecular scaffold in contemporary medicinal chemistry. We will dissect its molecular structure, explore its synthesis with mechanistic rationale, and illuminate its strategic application in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development who seek a deeper understanding of this versatile building block.

Introduction: The Significance of Polyfunctional Scaffolds

In the landscape of drug discovery, the efficiency of a synthetic campaign and the ultimate pharmacological profile of a lead candidate are profoundly influenced by the starting materials. 3-Bromo-2,5-difluorobenzaldehyde (C₇H₃BrF₂O) is a prime example of a trifunctional aromatic scaffold that offers medicinal chemists a powerful platform for molecular elaboration.[1][2][3] The strategic arrangement of an aldehyde, a bromo substituent, and two fluoro groups on a benzene ring provides orthogonal chemical handles for sequential and site-selective modifications.[4] This multi-functionality is critical for rapidly generating diverse chemical libraries and fine-tuning the properties of drug candidates to achieve desired efficacy, selectivity, and pharmacokinetic profiles.

The presence of fluorine atoms is particularly noteworthy. It is a well-established strategy in medicinal chemistry to introduce fluorine to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[5] The bromo group serves as a versatile anchor for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures that are prevalent in many kinase inhibitors.[5][6] The aldehyde functionality provides a gateway for numerous transformations, including reductive aminations to build side chains and Wittig reactions to introduce carbon-carbon double bonds.[7]

This guide will provide a comprehensive overview of the key technical aspects of 3-Bromo-2,5-difluorobenzaldehyde, from its fundamental properties to its application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is fundamental to its effective use in synthesis. Below is a summary of the key physicochemical data for 3-Bromo-2,5-difluorobenzaldehyde.

| Property | Value | Source(s) |

| CAS Number | 112279-64-8 | [1][2][3] |

| Molecular Formula | C₇H₃BrF₂O | [1][2][3] |

| Molecular Weight | 221.00 g/mol | [1][2][3] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 36-40 °C | [8] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure of 3-Bromo-2,5-difluorobenzaldehyde.

Mass Spectrometry (MS): The mass spectrum of this compound exhibits a characteristic isotopic pattern for a molecule containing one bromine atom. Two molecular ion peaks of nearly equal intensity are observed at m/z = 221 and 223, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[8]

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms on the aromatic ring. For 3-Bromo-2,5-difluorobenzaldehyde, the spectrum in DMSO-d₆ shows two complex multiplets in the aromatic region and a doublet for the aldehyde proton.[9]

-

δ ~7.66 ppm (ddd, 1H): Aromatic proton coupled to the adjacent aromatic proton and two fluorine atoms.

-

δ ~8.12 ppm (ddd, 1H): Aromatic proton coupled to the adjacent aromatic proton and two fluorine atoms.

-

δ ~10.13 ppm (d, 1H): Aldehyde proton, with a small coupling to one of the fluorine atoms.

-

Aldehyde Carbon (C=O): Expected to be in the range of 185-195 ppm.

-

Aromatic Carbons: Expected in the range of 110-160 ppm. The carbons directly attached to fluorine will show large C-F coupling constants. The carbon attached to bromine will be in the lower end of the aromatic region.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the functional groups present.

-

C=O stretch (aldehyde): A strong, sharp peak is expected around 1700-1720 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.

-

C-F stretch: Strong absorptions are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

-

C-Br stretch: A weaker absorption is expected in the lower frequency region of the fingerprint region.

-

Aromatic C=C stretches: Multiple peaks of varying intensity are expected between 1450 and 1600 cm⁻¹.

Synthesis and Mechanistic Insights

The synthesis of 3-Bromo-2,5-difluorobenzaldehyde is a multi-step process that relies on established and robust organic reactions. A common and efficient method involves the diazotization of a substituted aniline followed by a deamination reaction.

Synthetic Protocol

A validated protocol for the synthesis of 3-Bromo-2,5-difluorobenzaldehyde starts from 4-amino-3-bromo-2,5-difluorobenzaldehyde.[8][9]

Step-by-Step Methodology:

-

Dissolution: A mixture of 4-amino-3-bromo-2,5-difluorobenzaldehyde and glacial acetic acid is stirred until a homogeneous solution is formed.

-

Addition of Reducing Agent: 50-52% aqueous hypophosphorous acid is added to the solution.

-

Diazotization: The mixture is cooled in an ice bath to maintain a temperature of 15-20°C. A solution of sodium nitrite in water is then added dropwise over 15 minutes.

-

Reaction: The ice bath is removed, and the reaction mixture is stirred for an additional hour at room temperature.

-

Workup: The reaction mixture is poured into a large volume of ice/water and extracted with dichloromethane.

-

Purification: The combined organic extracts are washed sequentially with water, 10% sodium hydroxide, and water again. The organic layer is then dried with sodium sulfate and concentrated under vacuum.

-

Final Product: The crude product is obtained and can be further purified by recrystallization from a mixture of diethyl ether and hexane to yield 3-bromo-2,5-difluorobenzaldehyde.[8]

Mechanistic Rationale

The core of this synthesis is a Sandmeyer-type reaction, specifically a deamination of an aryl diazonium salt. The choice of reagents and conditions is critical for the success of the reaction.

-

Diazotization: The reaction of the primary aromatic amine with sodium nitrite in an acidic medium generates a diazonium salt. This is a well-established and highly efficient process.

-

Deamination: Hypophosphorous acid (H₃PO₂) acts as a reducing agent to remove the diazonium group and replace it with a hydrogen atom. This reaction proceeds through a radical mechanism.

References

- 1. 3-Bromo-2,5-difluorobenzaldehyde CAS#: 112279-64-8 [m.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-Bromo-2,5-difluorobenzaldehyde | 112279-64-8 [chemicalbook.com]

- 4. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prepchem.com [prepchem.com]

- 9. 3-Bromo-2,5-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 3-Bromo-2,5-difluorobenzaldehyde: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-Bromo-2,5-difluorobenzaldehyde (CAS No. 112279-64-8), a key halogenated aromatic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its core physical properties, spectroscopic signature, a field-proven synthetic protocol, and its emerging applications, particularly in the synthesis of targeted protein degraders.

Core Physicochemical and Structural Properties

3-Bromo-2,5-difluorobenzaldehyde is a trifunctional aromatic compound featuring an aldehyde, a bromine atom, and two fluorine atoms. This specific substitution pattern imparts a unique electronic and steric profile, making it a valuable intermediate in synthetic chemistry. The electron-withdrawing nature of the aldehyde and halogen substituents deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The bromine atom provides a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.

| Property | Value | Source(s) |

| CAS Number | 112279-64-8 | [1][2] |

| Molecular Formula | C₇H₃BrF₂O | [1][2] |

| Molecular Weight | 221.00 g/mol | [1][2] |

| Appearance | Crystalline solid | |

| Melting Point | 36-40 °C | |

| Boiling Point | Not experimentally reported. Estimated >220 °C. (cf. 3-Bromobenzaldehyde: 229 °C) | [3] |

| Density | Not experimentally reported. Estimated >1.6 g/cm³. (cf. 3-Bromobenzaldehyde: 1.587 g/cm³) | [3] |

| Solubility | Soluble in dichloromethane, diethyl ether, hexane; Insoluble in water. | [1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. |

Spectroscopic Profile: A Structural Signature

The identity and purity of 3-Bromo-2,5-difluorobenzaldehyde are reliably confirmed through standard spectroscopic techniques. The following data represent the key identifying features.

Mass Spectrometry (MS)

The mass spectrum exhibits a characteristic isotopic pattern for a monobrominated compound due to the presence of the nearly equally abundant ⁷⁹Br and ⁸¹Br isotopes. This results in two major molecular ion peaks of similar intensity separated by 2 m/z units.

-

M+ ions: 221 and 223

-

GC-MS (M): 222 (likely referring to the average mass or the most abundant isotope peak)[1]

¹H Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum provides unambiguous information about the substitution pattern on the aromatic ring. The spectrum shows two aromatic protons and one aldehydic proton, with complex splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

Spectrum Details: (400 MHz, DMSO-d₆)[1]

-

δ 10.13 (d, J=2.42 Hz, 1H): This downfield signal corresponds to the aldehydic proton. The small doublet splitting is due to coupling with one of the aromatic protons.

-

δ 8.12 (ddd, J=7.52, 5.37, 3.22 Hz, 1H): Aromatic proton.

-

δ 7.66 (ddd, J=8.06, 4.83, 3.22 Hz, 1H): Aromatic proton.

-

¹³C NMR and Infrared (IR) Spectroscopy

While specific, verified spectra for 3-Bromo-2,5-difluorobenzaldehyde are not widely published, the expected characteristic signals can be predicted based on its functional groups and data from analogous compounds.

-

¹³C NMR (Expected): Key signals would include the aldehyde carbonyl carbon (~185-195 ppm), two carbons directly bonded to fluorine exhibiting large C-F coupling constants, and carbon atoms bonded to bromine and hydrogen within the aromatic region (110-140 ppm).

-

IR (Expected): Characteristic absorption bands would be observed for the aldehyde C=O stretch (strong, ~1700-1720 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and C-F stretches (strong, ~1100-1300 cm⁻¹).

Synthesis and Purification Protocol

The most common and reliable synthesis of 3-Bromo-2,5-difluorobenzaldehyde involves the diazotization of a substituted aniline precursor followed by a deamination reaction. This method provides good yields and a high-purity product after appropriate workup and purification.

Reaction Scheme: Deamination of 4-Amino-3-bromo-2,5-difluorobenzaldehyde

Caption: Synthesis workflow for 3-Bromo-2,5-difluorobenzaldehyde.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[1]

-

Reaction Setup: In a suitable reaction vessel, create a homogenous mixture of 4-amino-3-bromo-2,5-difluorobenzaldehyde (1.0 eq) and glacial acetic acid. Stir until all solids are dissolved.

-

Addition of Reducing Agent: Add 50-52% aqueous hypophosphorous acid to the mixture.

-

Diazotization: Cool the reaction mixture in an ice bath to maintain a temperature of 15-20°C. Prepare a solution of sodium nitrite (NaNO₂) in water. Add the NaNO₂ solution dropwise to the reaction mixture over approximately 15 minutes, ensuring the temperature does not exceed 20°C.

-

Causality: The cold temperature is critical to prevent the unstable diazonium salt intermediate from decomposing prematurely. Hypophosphorous acid acts as the reducing agent to replace the diazonium group with a hydrogen atom.

-

-

Reaction Completion: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Workup - Quenching and Extraction: Pour the reaction mixture into a larger vessel containing an ice/water slurry. Extract the aqueous mixture with dichloromethane (CH₂Cl₂) three times.

-

Workup - Washing: Combine the organic extracts. Wash sequentially with water, 10% aqueous sodium hydroxide (NaOH) solution (twice), and finally with water (twice).

-

Causality: The NaOH wash is crucial for removing any unreacted acidic starting materials or byproducts, ensuring a cleaner crude product.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification:

-

Recrystallization: For high purity, recrystallize the crude solid from a diethyl ether/hexane solvent system. This method yields the final product with a melting point of 37-40°C.

-

Flash Chromatography: Alternatively, purify the crude material by flash chromatography on a silica gel column.

-

Reactivity and Applications in Drug Development

3-Bromo-2,5-difluorobenzaldehyde is a strategic building block for introducing a specifically functionalized phenyl ring into target molecules. Its utility stems from the orthogonal reactivity of its three functional groups.

-

Aldehyde Group: Readily participates in reactions such as reductive amination, Wittig reactions, and condensations to build diverse side chains.

-

Bromo Group: Serves as a key attachment point for metal-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds.

-

Fluoro Groups: Enhance metabolic stability, improve membrane permeability, and can modulate the pKa of adjacent functional groups, making them highly desirable in medicinal chemistry.

A primary application of this compound is as a building block for Targeted Protein Degraders , such as Proteolysis-Targeting Chimeras (PROTACs).[2] In this context, it can be used to construct the warhead that binds to a target protein or the linker element that connects the warhead to an E3 ligase-binding moiety.

Caption: Role of 3-Bromo-2,5-difluorobenzaldehyde as a versatile chemical intermediate.

Safety and Handling

| Hazard Information (Inferred from Isomers) | Details | Source(s) |

| GHS Pictogram | GHS06 (Skull and Crossbones) | [4] |

| Signal Word | Danger | [4] |

| Hazard Statements | H301: Toxic if swallowed. May also be harmful if inhaled or in contact with skin and cause severe skin/eye irritation. | [4][5] |

| Precautionary Statements | P264, P280, P301+P310, P302+P352, P305+P351+P338 | [5][6] |

Handling Recommendations:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water immediately and seek medical attention.

-

Ingestion/Inhalation: Do not eat, drink, or smoke in the laboratory. If ingested or inhaled, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere.[7]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.

References

-

PrepChem.com. Synthesis of 3-bromo-2,5-difluorobenzaldehyde. [Link]

-

Sciencelab.com, Inc. Material Safety Data Sheet - 3-bromobenzaldehyde 97%. [Link]

-

NIST. Benzaldehyde, 3-bromo- IR Spectrum. [Link]

-

SpectraBase. 3-Bromo-benzaldehyde 13C NMR. [Link]

-

CP Lab Safety. 3-Bromo-2, 5-difluorobenzaldehyde, min 98%. [Link]

-

Chem-Impex. 5-Bromo-2-fluorobenzaldehyde. [Link]

-

PubChem. 5-Bromo-2-fluorobenzaldehyde. [Link]

Sources

- 1. 3-Bromo-2,5-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. 3-Bromo-2,6-difluorobenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. 3-Bromo-2,5-difluorobenzaldehyde CAS#: 112279-64-8 [m.chemicalbook.com]

Introduction: A Versatile Building Block for Modern Synthesis

An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-2,5-difluorobenzaldehyde

3-Bromo-2,5-difluorobenzaldehyde (CAS No. 112279-64-8) is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. Its utility stems from a unique combination of three distinct reactive centers: a versatile aldehyde group, a readily transformable carbon-bromine bond, and an electron-deficient aromatic ring activated by fluorine substituents. This trifecta of functionality allows for a programmed, sequential modification of the molecular scaffold, providing chemists with precise control over the construction of intricate molecular architectures.

The strategic placement of the substituents dictates the molecule's reactivity. The aldehyde serves as a linchpin for chain extension and the introduction of diverse functional groups through nucleophilic addition and condensation reactions. The bromine atom is an ideal handle for modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Finally, the fluorine atoms modulate the electronic properties of the entire molecule, influencing the reactivity of the other sites and offering potential for further functionalization through nucleophilic aromatic substitution or directed metallation.

This guide provides an in-depth exploration of the reactivity profile of 3-Bromo-2,5-difluorobenzaldehyde, grounded in mechanistic principles and supported by field-proven experimental protocols.

Reactions at the Aldehyde Functional Group

The aldehyde group is a primary site for molecular elaboration. The strong electron-withdrawing effects of the ortho- and para-fluorine atoms, as well as the meta-bromine atom, render the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition

Standard nucleophilic additions using organometallic reagents such as Grignard (R-MgX) or organolithium (R-Li) reagents proceed efficiently to furnish secondary alcohols. The choice of solvent (typically THF or diethyl ether) and strict control of temperature (-78 °C to 0 °C) are critical to prevent side reactions, such as competitive attack at the C-Br bond, particularly with stronger organolithium reagents.

Reduction to Benzyl Alcohol

The aldehyde can be selectively reduced to the corresponding benzyl alcohol using mild reducing agents.

-

Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is the preferred method due to its high chemoselectivity. It readily reduces the aldehyde without affecting the C-Br bond or the aromatic fluorine atoms.

-

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and, while effective, can sometimes lead to hydrodehalogenation (loss of bromine) as a side reaction. Its use requires more stringent anhydrous conditions and lower temperatures.

Reductive Amination

Reductive amination provides a direct route to substituted benzylamines. The reaction proceeds via the initial formation of an imine or iminium ion intermediate by condensation with a primary or secondary amine, followed by in-situ reduction.

-

Causality in Reagent Selection : The choice of reducing agent is key to success. Sodium triacetoxyborohydride (STAB) is often optimal as it is mild enough not to reduce the aldehyde before imine formation occurs and is tolerant of the slightly acidic conditions (often using acetic acid as a catalyst) that promote condensation.

Transformations of the Carbon-Bromine Bond: The Gateway to Cross-Coupling

The carbon-bromine bond at the C3 position is the most valuable handle for constructing complex biaryl systems and other conjugated structures via palladium-catalyzed cross-coupling reactions. A crucial feature of this substrate is the significantly higher reactivity of the C-Br bond compared to the C-F bonds in oxidative addition to a Pd(0) catalyst, ensuring excellent site-selectivity.[1]

Suzuki-Miyaura Coupling

This reaction enables the formation of a C-C bond between the aromatic ring and an organoboron species (boronic acid or ester). It is one of the most robust and widely used transformations for this substrate.

Key Mechanistic Considerations & Protocol Trustworthiness: A common failure mode in cross-coupling reactions with benzaldehydes is hydrodehalogenation, where the starting material is converted to a debrominated byproduct.[2] This occurs when a proton source intercepts a key intermediate in the catalytic cycle. The aldehyde proton itself can be a source if abstracted by a strong base.

To ensure a self-validating and high-yielding protocol, the following choices are critical:

-

Base Selection : A moderately weak, non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is superior to strong bases like sodium hydroxide. These bases are effective in the transmetallation step without promoting aldehyde-related side reactions.[2]

-

Ligand Choice : Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerate the final reductive elimination step, which is the product-forming step. This helps it outcompete the pathways leading to dehalogenation.[2]

-

Solvent System : Anhydrous, aprotic solvents are mandatory. A mixture of toluene and water or dioxane and water is common, ensuring all reagents remain in solution.[2]

Representative Protocol: Suzuki-Miyaura Coupling

Sources

An In-depth Technical Guide to the Safe Handling of 3-Bromo-2,5-difluorobenzaldehyde

Executive Summary

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 3-Bromo-2,5-difluorobenzaldehyde (CAS No. 112279-64-8), a key building block in contemporary pharmaceutical and materials science research. This halogenated aromatic aldehyde presents moderate acute toxicity, is a significant irritant to the skin, eyes, and respiratory system, and requires specific handling protocols to mitigate risk. This guide is intended for researchers, chemists, and drug development professionals, offering a framework grounded in established safety principles and specific chemical reactivity considerations. Adherence to the protocols detailed herein is critical for ensuring personnel safety and maintaining experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

3-Bromo-2,5-difluorobenzaldehyde is a crystalline solid whose reactivity is dictated by the interplay of its aldehyde functional group and the electron-withdrawing effects of its halogen substituents.[1] Understanding these properties is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 112279-64-8 | [2][3] |

| Molecular Formula | C₇H₃BrF₂O | [2][3] |

| Molecular Weight | 221.00 g/mol | [2] |

| Appearance | Faint yellow crystalline solid | [2] |

| Melting Point | 36-40 °C | [4] |

| Storage Temperature | 2-8°C under an inert atmosphere (Nitrogen or Argon) | [2] |

Causality Insight: The low melting point indicates that this solid can easily melt, potentially increasing the surface area for sublimation and vapor exposure. Storage at refrigerated temperatures in an inert atmosphere is crucial not only for stability but also to minimize the vapor pressure of this volatile solid.

Section 2: Hazard Identification and Toxicological Profile

3-Bromo-2,5-difluorobenzaldehyde is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The toxicological properties have not been fully investigated, underscoring the need for cautious handling.[5]

GHS Hazard Statements:

-

H315: Causes skin irritation. [6][7][8] The halogenated aromatic structure can defat the skin, leading to irritation, redness, and inflammation upon contact.[7]

-

H319: Causes serious eye irritation. [6][7][8] Direct contact with the eyes can cause significant damage.

-

H335: May cause respiratory irritation. [6][7][8] Inhalation of dust or vapors can irritate the mucous membranes and respiratory tract.

While specific data for this compound is limited, related halogenated benzaldehydes show potential for being harmful if swallowed, in contact with skin, or if inhaled.[5][9] Therefore, all handling should be performed with the assumption of moderate acute toxicity.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Effective risk mitigation hinges on a multi-layered approach combining engineering controls and appropriate PPE. All operations involving this compound must be conducted in a certified chemical fume hood to control airborne concentrations.[7][10]

Recommended Personal Protective Equipment:

-

Hand Protection: Wear nitrile rubber gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contamination.[5][8]

-

Eye and Face Protection: Chemical safety goggles or a face shield (EN 166 standard) are mandatory.[11]

-

Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of spillage, wear additional protective clothing to prevent skin exposure.[7][11]

-

Respiratory Protection: All handling of the solid should occur within a chemical fume hood.[10] If engineering controls are insufficient or during an emergency, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[8][10]

Workflow for Donning and Doffing PPE

Caption: PPE donning and doffing workflow.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is essential for the safe handling of 3-Bromo-2,5-difluorobenzaldehyde.

Experimental Handling Protocol

-

Preparation: Before handling, thoroughly review this guide and the manufacturer's Safety Data Sheet (SDS). Ensure a chemical fume hood is operational and the workspace is clear of clutter.[10] An eyewash station and safety shower must be readily accessible.[12][13]

-

Chemical Transfer: Conduct all transfers and weighing operations within the chemical fume hood.[5][10] Use appropriate tools like spatulas and weigh boats. Avoid creating dust. If the compound has melted, handle it as a liquid with appropriate containment.

-

Reaction Setup: Perform all reactions within the fume hood. Keep the sash at the lowest practical height.[10]

-

Post-Handling: Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[6][7] Decontaminate all glassware and equipment that came into contact with the chemical.

-

Waste Disposal: Collect all waste containing 3-Bromo-2,5-difluorobenzaldehyde in a designated, labeled hazardous waste container for halogenated organic compounds.[10] Follow all institutional and local regulations for disposal.[5][10]

Storage Protocol

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6][11]

-

The recommended storage condition is under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[2]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11][13]

Causality Insight: Storing under an inert atmosphere is critical because substituted benzaldehydes can be sensitive to air and may slowly oxidize to the corresponding benzoic acid. Refrigeration reduces the rate of this potential degradation and minimizes vapor pressure.

Section 5: Accidental Release and First Aid Measures

Immediate and appropriate action is critical in the event of an accidental release or exposure.

Spill and Leak Cleanup

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but only through the existing engineering controls (fume hood).

-

Contain: Wearing full PPE, prevent further spillage. For a solid spill, carefully sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[5][7]

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation occurs or persists.[5][6][7]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Emergency Response Decision Flowchart

Caption: Emergency response decision flowchart.

Section 6: Reactivity and Stability

-

Stability: The compound is stable under recommended storage conditions.[13] However, it may be air-sensitive.[11][14]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[11][13]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr), and gaseous hydrogen fluoride (HF).[11][12]

-

Hazardous Reactions: No hazardous polymerization is expected to occur.[12] The aldehyde group can participate in various reactions; care should be taken when planning syntheses with reactive partners.[1]

References

-

Capot Chemical. (2018). Material Safety Data Sheet. [Link]

-

PubChem. 3-Bromo-5-fluorobenzaldehyde. [Link]

-

Oxford Lab Fine Chem LLP. Material Safety Data Sheet - 3-bromo benzaldehyde 97%. [Link]

-

PrepChem.com. Synthesis of 3-bromo-2,5-difluorobenzaldehyde. [Link]

-

CP Lab Safety. 3-Bromo-2, 5-difluorobenzaldehyde, min 98%, 100 mg. [Link]

Sources

- 1. 357405-75-5 | 4-bromo-2,5-difluorobenzaldehyde [fluoromart.com]

- 2. 3-Bromo-2,5-difluorobenzaldehyde CAS#: 112279-64-8 [m.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. prepchem.com [prepchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. aksci.com [aksci.com]

- 8. capotchem.com [capotchem.com]

- 9. 3-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 21986246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Storage and Handling of 3-Bromo-2,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 3-Bromo-2,5-difluorobenzaldehyde in Synthetic Chemistry

3-Bromo-2,5-difluorobenzaldehyde is a key building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals. Its trifunctional nature, featuring an aldehyde, a bromo substituent, and a difluorinated benzene ring, offers a versatile platform for a variety of chemical transformations. The aldehyde group serves as a reactive handle for forming carbon-carbon and carbon-nitrogen bonds, while the bromo and fluoro substituents modulate the electronic properties of the aromatic ring and provide sites for cross-coupling reactions. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in the target molecules, making this compound a valuable intermediate in drug discovery programs.[1]

However, the very reactivity that makes 3-Bromo-2,5-difluorobenzaldehyde a valuable synthetic tool also renders it susceptible to degradation if not stored and handled correctly. This guide provides an in-depth, scientifically-grounded overview of the optimal storage conditions for this compound, the chemical principles underlying these recommendations, and detailed protocols for its handling and long-term stability assessment.

The Chemical Rationale for Stringent Storage Conditions: Understanding Degradation Pathways

The stability of 3-Bromo-2,5-difluorobenzaldehyde is primarily influenced by the reactivity of its aldehyde functional group and the electronic effects of the halogen substituents on the aromatic ring.

The Susceptibility of the Aldehyde Group to Oxidation

Aromatic aldehydes are prone to oxidation, a process that converts the aldehyde to the corresponding carboxylic acid.[2][3] In the case of 3-Bromo-2,5-difluorobenzaldehyde, this degradation pathway leads to the formation of 3-bromo-2,5-difluorobenzoic acid. This oxidation can be initiated by atmospheric oxygen, particularly in the presence of light, heat, or trace metal impurities.[4][5] The formation of this acidic impurity can alter the reactivity of the starting material and introduce complications in subsequent synthetic steps, potentially leading to lower yields and the formation of unwanted byproducts.

The general mechanism for the autoxidation of benzaldehydes involves a free-radical chain reaction. This process is often initiated by light or heat, which can generate a benzoyl radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can abstract a hydrogen atom from another benzaldehyde molecule to form a peroxy acid and a new benzoyl radical, thus propagating the chain. The peroxy acid can then oxidize another molecule of the aldehyde to form two molecules of the carboxylic acid.

The Influence of Bromo and Difluoro Substituents

The bromo and difluoro substituents on the benzene ring also play a crucial role in the reactivity and stability of 3-Bromo-2,5-difluorobenzaldehyde. Halogens exert a dual electronic effect on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[6][7] For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution.[8]

Recommended Storage Conditions: A Multi-Faceted Approach to Preservation

To mitigate the degradation pathways discussed above, a multi-faceted approach to the storage of 3-Bromo-2,5-difluorobenzaldehyde is essential. The following conditions are recommended to ensure its long-term stability and purity.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigeration slows down the rate of chemical reactions, including oxidation and other potential degradation pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces atmospheric oxygen, the primary oxidizing agent for aldehydes.[11][12] |

| Light | Protection from Light (Amber Vial) | Light can catalyze the free-radical oxidation of aldehydes. |

| Moisture | Dry Environment | While not pyrophoric, avoiding moisture is good practice for all high-purity organic reagents to prevent potential hydrolysis or introduction of impurities. |

| Container | Tightly Sealed, Chemically Resistant Glass Vial | Prevents ingress of air and moisture, and avoids potential reactions with container materials. |

Inert Atmosphere: The Choice Between Argon and Nitrogen

Both argon and nitrogen are suitable for creating an inert atmosphere for the storage of 3-Bromo-2,5-difluorobenzaldehyde.[3] However, there are some practical considerations:

-

Nitrogen is generally more cost-effective and readily available in most laboratories.[13]

-

Argon is denser than air and nitrogen, which can provide a more stable "blanket" over the compound, offering slightly better protection if the container is briefly opened.[14][15] For highly sensitive applications or very long-term storage, argon may be the preferred choice.

Experimental Protocols: Best Practices for Handling and Stability Assessment

Adherence to proper handling techniques is as crucial as maintaining optimal storage conditions. The following protocols provide a framework for working with 3-Bromo-2,5-difluorobenzaldehyde to minimize degradation and ensure experimental reproducibility.

Protocol for Weighing and Transferring 3-Bromo-2,5-difluorobenzaldehyde

Given its air-sensitive nature, weighing and transferring this solid compound should be performed with care to minimize exposure to the atmosphere.

Method 1: Quick Weighing in Air (for less sensitive applications)

-

Have all necessary equipment ready: a clean, dry weighing paper or boat, a spatula, and the reaction vessel.

-

Remove the vial of 3-Bromo-2,5-difluorobenzaldehyde from the refrigerator and allow it to warm to room temperature in a desiccator to prevent moisture condensation.

-

Briefly open the vial and quickly transfer the desired amount of the solid to the weighing paper.[16]

-

Immediately re-seal the vial, purge the headspace with an inert gas, and return it to the refrigerator.

-

Promptly transfer the weighed solid to the reaction vessel.

Method 2: Handling in an Inert Atmosphere Glovebox (for highly sensitive applications)

-

Introduce the sealed vial of 3-Bromo-2,5-difluorobenzaldehyde, a spatula, a weighing boat, and the reaction vessel into the glovebox antechamber.

-

Purge the antechamber with an inert gas according to the glovebox's standard operating procedure.

-

Once inside the glovebox, perform the weighing and transfer operations.

-

Seal the reaction vessel before removing it from the glovebox.

Protocol for a Long-Term Stability Study

To establish a definitive shelf-life for 3-Bromo-2,5-difluorobenzaldehyde under specific storage conditions, a long-term stability study is recommended.[17][18]

-

Sample Preparation: Aliquot several samples of a new, high-purity batch of 3-Bromo-2,5-difluorobenzaldehyde into individual, amber glass vials.

-

Inert Atmosphere: Purge the headspace of each vial with argon or nitrogen before tightly sealing with a PTFE-lined cap.

-

Storage: Store the vials at the recommended temperature of 2-8°C, protected from light.

-

Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 12, 18, and 24 months).

-

Analytical Methods: At each time point, analyze a vial for purity and the presence of degradation products using the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to detect and quantify impurities.[19][20][21] The appearance of new signals in the aromatic or carboxylic acid proton regions of the ¹H NMR spectrum, or in the carbonyl carbon region of the ¹³C NMR spectrum, can indicate degradation.

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is an excellent method for assessing the purity of volatile and semi-volatile compounds.[4][5][22] A decrease in the peak area of the parent compound and the appearance of new peaks would signify degradation.

-

-

Data Analysis: Plot the purity of 3-Bromo-2,5-difluorobenzaldehyde as a function of time. The shelf-life can be defined as the time at which the purity drops below a predetermined threshold (e.g., 98%).[23][24]

Visualization of the Storage and Handling Workflow

The following diagram illustrates the key decision points and procedures for the proper storage and handling of 3-Bromo-2,5-difluorobenzaldehyde.

Caption: A flowchart outlining the recommended workflow for the storage and handling of 3-Bromo-2,5-difluorobenzaldehyde.

Conclusion: Ensuring the Integrity of a Valuable Reagent

The chemical integrity of 3-Bromo-2,5-difluorobenzaldehyde is paramount for its successful application in research and development. By understanding the chemical principles behind its potential degradation and adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the long-term stability and purity of this valuable synthetic building block. The implementation of these best practices will contribute to more reliable and reproducible experimental outcomes, ultimately accelerating the pace of innovation in chemical synthesis.

References

-

Meenakshisundaram, SP., & Sockalingam, R. (2003). Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate. The Journal of Organic Chemistry, 68(13), 5127-5132. Available at: [Link]

-

Meenakshisundaram, S. P., & Sockalingam, R. (2003). Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate. PubMed, 12814478. Available at: [Link]

-

Pandurangan, A., & Rajkumar, G. A. (2013). Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. International Journal of ChemTech Research, 5(5), 2269-2276. Available at: [Link]

-

Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Available at: [Link]

-

Wang, H., et al. (2010). Studies on the Electrochemical Oxidation of Substituted Benzaldehyde and Acetophenone Oximes. Chemical Journal of Chinese Universities, 31(1), 117-121. Available at: [Link]

-

France, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. Available at: [Link]

-

Das, S., & Saha, B. (2010). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research, 1(1), 1-6. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. Available at: [Link]

-

Agilent Technologies. (2011). Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column. Available at: [Link]

-

Generon. (2020). Argon vs. Nitrogen Purging for Atmospheric Inerting. Available at: [Link]

-

Reddit. (2018). "Store under Argon". r/labrats. Available at: [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Is argon preferred over nitrogen for maintaining an inert atmosphere?. Available at: [Link]

-

Assay Technology. (n.d.). Determination of Shelf Life for Aldehyde Monitors. Available at: [Link]

-

Liquid Packaging Solutions. (n.d.). Argon Purge versus Nitrogen Purge. Available at: [Link]

-

Shenvi Lab. (n.d.). Ways to handle sensitive solids: Weighing reactive solid materials under paraffin oil. Available at: [Link]

-

Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Available at: [Link]

-

Smith, A. (2019). Weighing and Transferring Solids. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2024). 3.1: Transferring and Weighting Methods. Available at: [Link]

-

Defense Technical Information Center. (n.d.). DETERMINATION OF TRACE QUANTITIES OF HALOGENATED HYDROCARBONS IN GAS SAMPLES. Available at: [Link]

-

Ochiai, N., et al. (2017). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. Journal of Chromatography A, 1512, 103-111. Available at: [Link]

-

Wang, Y., et al. (2020). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Food Chemistry, 310, 125816. Available at: [Link]

-

Chemistry LibreTexts. (2023). Gas Chromatography. Available at: [Link]

-

Committee for Proprietary Medicinal Products (CPMP). (2003). GUIDELINE ON STABILITY TESTING. European Medicines Agency. Available at: [Link]

-

Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry. Available at: [Link]

-

St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Available at: [Link]

-

Saber Data. (n.d.). In Use Stability Protocol. Available at: [Link]

-

Pharmacy India. (2020). Effect of Substituent on reactivity of Benzene Part 4#Pharmaceutical Organic Chemistry II#B.Pharmacy. YouTube. Available at: [Link]

-

aromaLAB. (n.d.). Shelf-life Studies. Available at: [Link]

-

Witzmann, F. A., et al. (2022). Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process. Biomass Conversion and Biorefinery, 12, 1455-1466. Available at: [Link]

-

T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Clinical and Laboratory Standards Institute. (2023). EP25 | Evaluation of Stability of In Vitro Medical Laboratory Test Reagents. Available at: [Link]

-

CP Lab Safety. (n.d.). 3-Bromo-2, 5-difluorobenzaldehyde, min 98%, 100 mg. Available at: [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 3-bromo-2,5-difluorobenzaldehyde. Available at: [Link]

-

American Elements. (n.d.). 3-Bromo-4,5-difluorobenzaldehyde. Available at: [Link]

-

Smits, G., et al. (2019). Two-dimensional nuclear magnetic resonance spectroscopy with a diamond quantum sensor. Science Advances, 5(7), eaaw7895. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. research-advances.org [research-advances.org]

- 3. ossila.com [ossila.com]

- 4. epa.gov [epa.gov]

- 5. agilent.com [agilent.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. stpeters.co.in [stpeters.co.in]

- 9. Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. molan.wdfiles.com [molan.wdfiles.com]

- 12. generon.com [generon.com]

- 13. Argon Purge versus Nitrogen Purge [liquidpackagingsolution.com]

- 14. reddit.com [reddit.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. youtube.com [youtube.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 19. 3-Bromo-2,5-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 20. Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. assaytech.com [assaytech.com]

- 24. One moment, please... [aromalab.de]

Key characteristics of 3-Bromo-2,5-difluorobenzaldehyde

An In-Depth Technical Guide to 3-Bromo-2,5-difluorobenzaldehyde: Properties, Synthesis, and Applications

Introduction

3-Bromo-2,5-difluorobenzaldehyde is a highly functionalized aromatic compound that has emerged as a critical building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring a reactive aldehyde group, a versatile bromine atom, and two electron-withdrawing fluorine atoms—provides a powerful scaffold for the synthesis of complex molecular architectures. The strategic placement of these functionalities allows for selective transformations, making it an invaluable intermediate in the development of novel pharmaceuticals, agrochemicals, and organic electronic materials.[1]

This guide offers a comprehensive overview of the core characteristics of 3-Bromo-2,5-difluorobenzaldehyde, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, synthetic methodologies, key chemical reactions, and safety protocols, providing a holistic understanding of this important reagent.

Physicochemical and Structural Properties

The physical and chemical identity of a compound is fundamental to its application in synthesis. 3-Bromo-2,5-difluorobenzaldehyde is a crystalline solid at room temperature.[2] The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 112279-64-8 | [1][2] |

| Molecular Formula | C₇H₃BrF₂O | [1][2] |

| Molecular Weight | 221.00 g/mol | [1][2] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 36-40°C | [3] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [2] |

The structure, defined by a benzene ring substituted with bromo, fluoro, and formyl groups, is the source of its reactivity.

Caption: Chemical structure of 3-Bromo-2,5-difluorobenzaldehyde.

Spectroscopic Profile

Characterization via spectroscopic methods is essential for verifying the identity and purity of 3-Bromo-2,5-difluorobenzaldehyde.

-

¹H NMR (Nuclear Magnetic Resonance): In a typical ¹H NMR spectrum (400 MHz, DMSO-d6), the aldehyde proton appears as a distinct doublet downfield around δ 10.13 ppm. The two aromatic protons appear as complex multiplets between δ 7.66 and 8.12 ppm due to coupling with each other and the adjacent fluorine atoms.[4]

-

Mass Spectrometry (MS): The mass spectrum shows characteristic isotopic peaks for the bromine atom. The M+1 ions are observed at m/z 221 and 223, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio.[3]

Synthesis and Purification

A reliable synthetic route is critical for obtaining high-purity material for research and development. The most common laboratory-scale synthesis involves the deamination of 4-amino-3-bromo-2,5-difluorobenzaldehyde.

Caption: General workflow for the synthesis of 3-Bromo-2,5-difluorobenzaldehyde.

Experimental Protocol: Synthesis via Deamination

This protocol is adapted from established literature procedures.[3][4]

-

Dissolution: In a suitable reaction vessel, stir a mixture of 4-amino-3-bromo-2,5-difluorobenzaldehyde (1.0 eq) in glacial acetic acid until a homogeneous solution is formed.

-

Addition of Reducing Agent: Add 50-52% aqueous hypophosphorous acid (H₃PO₂) to the mixture.

-

Diazotization: Cool the reaction mixture in an ice bath to maintain a temperature of 15-20°C.

-

Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) in water dropwise over approximately 15 minutes, ensuring the temperature does not exceed 20°C.

-

Reaction: Remove the ice bath and continue stirring for 1 hour at room temperature.

-

Quenching and Extraction: Pour the reaction mixture into a larger beaker containing an ice/water slurry. Extract the aqueous mixture with dichloromethane (CH₂Cl₂).

-

Washing: Wash the combined organic extracts sequentially with water, 10% aqueous sodium hydroxide (NaOH), and again with water to remove acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purification: The resulting crude product can be purified by recrystallization from a solvent system like diethyl ether/hexane to yield the final product.[3] Alternatively, flash chromatography on silica gel can be employed for higher purity.[4]

Chemical Reactivity and Key Applications

The reactivity of 3-Bromo-2,5-difluorobenzaldehyde is governed by its three key functional groups:

-

Aldehyde Group: Susceptible to nucleophilic attack, it can undergo reactions like reductive amination, Wittig reactions, and oxidation to a carboxylic acid.

-

Aryl Bromide: The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Difluoro Aromatic Ring: The fluorine atoms are strongly electron-withdrawing, which activates the ring towards nucleophilic aromatic substitution and influences the regioselectivity of reactions.

Suzuki-Miyaura Cross-Coupling: A Cornerstone Reaction

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[5][6] In this reaction, the aryl bromide (3-Bromo-2,5-difluorobenzaldehyde) is coupled with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base.[7][8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki Coupling

-

Inert Atmosphere: To an oven-dried flask, add 3-Bromo-2,5-difluorobenzaldehyde (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

-

Heating: Heat the reaction mixture with vigorous stirring to a temperature between 80-100°C.

-

Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the coupled product.

Safety and Handling

Proper handling of 3-Bromo-2,5-difluorobenzaldehyde is essential for laboratory safety. It is classified as an irritant and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically refrigerated at 2-8°C.[2]

-

First Aid:

Conclusion

3-Bromo-2,5-difluorobenzaldehyde is a strategically designed chemical intermediate with significant utility in synthetic chemistry. Its combination of a reactive aldehyde, a cross-coupling-ready bromide, and activating fluorine atoms makes it a valuable precursor for synthesizing a wide range of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the discovery and development of new chemical entities.

References

-

PrepChem. (n.d.). Synthesis of 3-bromo-2,5-difluorobenzaldehyde. Retrieved from PrepChem.com. [Link]

-

Sciencelab.com. (n.d.). Material Safety Data Sheet - 3-bromobenzaldehyde 97%. Retrieved from Sciencelab.com. [Link]

-

CP Lab Safety. (n.d.). 3-Bromo-2, 5-difluorobenzaldehyde, min 98%, 100 mg. Retrieved from CP Lab Safety. [Link]

-

PubChem. (n.d.). 3-Bromo-5-fluorobenzaldehyde. Retrieved from PubChem. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from Andrew G. Myers Research Group, Harvard University. [Link]

-

Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron, 58(48), 9633-9695. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 3-Bromo-2,5-difluorobenzaldehyde CAS#: 112279-64-8 [m.chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. 3-Bromo-2,5-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. aksci.com [aksci.com]

The Synthetic Versatility of 3-Bromo-2,5-difluorobenzaldehyde: A Technical Guide for Chemical Innovation

For researchers, scientists, and professionals in drug development and materials science, the strategic selection of building blocks is paramount to successful innovation. 3-Bromo-2,5-difluorobenzaldehyde has emerged as a highly versatile intermediate, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this valuable compound, underpinned by field-proven insights and detailed experimental protocols.

Physicochemical Properties and Spectroscopic Profile

3-Bromo-2,5-difluorobenzaldehyde is a crystalline solid at room temperature. Its structure, featuring an aldehyde group, a bromine atom, and two fluorine atoms on a benzene ring, gives rise to a distinct spectroscopic signature that is crucial for reaction monitoring and quality control.

| Property | Value |

| Molecular Formula | C₇H₃BrF₂O |

| Molecular Weight | 221.00 g/mol |

| CAS Number | 112279-64-8 |

| Appearance | Crystalline solid |

| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in DMSO-d₆ typically shows two aromatic protons as complex multiplets and the aldehydic proton as a doublet. For instance, a reported ¹H NMR spectrum exhibited signals at δ 7.66 (ddd, J=8.06, 4.83, 3.22 Hz, 1H), 8.12 (ddd, J=7.52, 5.37, 3.22 Hz, 1H), and 10.13 (d, J=2.42 Hz, 1H) ppm.[2]

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) analysis shows characteristic isotopic peaks for bromine, with M+1 ions observed at m/z 221 and 223.[3]

Synthesis of 3-Bromo-2,5-difluorobenzaldehyde: A Validated Protocol

A common and effective method for the synthesis of 3-Bromo-2,5-difluorobenzaldehyde involves the diazotization of 4-amino-3-bromo-2,5-difluorobenzaldehyde followed by a deamination reaction. This procedure provides a reliable route to the target compound in good yield.

Experimental Protocol: Synthesis via Deamination

This protocol is adapted from established literature procedures.[2][3]

Materials:

-

4-amino-3-bromo-2,5-difluorobenzaldehyde

-

Glacial Acetic Acid (AcOH)

-

50-52% aqueous Hypophosphorous Acid (H₃PO₂)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium Hydroxide (NaOH) solution

-

Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether (Et₂O)

-

Hexane

Procedure:

-

In a suitable reaction vessel, a mixture of 4-amino-3-bromo-2,5-difluorobenzaldehyde (16 g) and glacial acetic acid (375 mL) is stirred until a homogeneous solution is formed.

-

To this solution, 50-52% aqueous hypophosphorous acid (188 mL) is added.

-

The reaction mixture is cooled in an ice bath to maintain a temperature of 15-20°C.

-

A solution of sodium nitrite (6.8 g) in water (38 mL) is added dropwise over 15 minutes, ensuring the temperature remains within the specified range.

-

After the addition is complete, the ice bath is removed, and the reaction is stirred for an additional hour at room temperature.

-

The reaction mixture is then poured into 1 L of an ice/water mixture and extracted with dichloromethane (3 x 300 mL).

-

The combined organic extracts are washed sequentially with water, 10% sodium hydroxide solution (2x), and water (2x 250 mL each).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be further purified by recrystallization from diethyl ether/hexane to yield 3-bromo-2,5-difluorobenzaldehyde as a crystalline solid (typical yield: 80%).[3]

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-Bromo-2,5-difluorobenzaldehyde lies in the differential reactivity of its functional groups. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, while the aldehyde group can undergo a wide range of transformations, including nucleophilic additions and condensations. The fluorine atoms significantly influence the electronic properties of the aromatic ring, impacting both reactivity and the properties of the resulting products. The strategic placement of fluorine can enhance metabolic stability and binding affinity in drug candidates.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.[5]

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures.[6][7] 3-Bromo-2,5-difluorobenzaldehyde can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to generate functionalized biphenyls. The aldehyde group is generally tolerant of the reaction conditions.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[8][9] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[10] This palladium-catalyzed process is a powerful tool for constructing complex carbon skeletons.

For the synthesis of arylamines, the Buchwald-Hartwig amination offers a reliable method for the palladium-catalyzed coupling of aryl halides with amines.[11][12] This reaction is instrumental in the preparation of numerous pharmacologically active compounds.

Reactions of the Aldehyde Group

The aldehyde functionality of 3-Bromo-2,5-difluorobenzaldehyde is a versatile handle for a variety of chemical transformations.

The Wittig reaction allows for the conversion of the aldehyde into an alkene by reacting it with a phosphorus ylide.[13][14] This is a fundamental method for the stereoselective synthesis of alkenes.

Reductive amination is a two-step process that converts the aldehyde into an amine. The aldehyde first reacts with an amine to form an imine, which is then reduced in situ to the corresponding amine.

The aldehyde group can participate in various condensation reactions, such as the aldol and Knoevenagel condensations, to form new carbon-carbon bonds and construct more complex molecular frameworks.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of 3-Bromo-2,5-difluorobenzaldehyde makes it a valuable precursor in the synthesis of a range of functional molecules. For instance, related bromo-fluorobenzaldehydes are used as intermediates in the synthesis of pesticides and pharmaceuticals.[5] The difluorobiphenyl carbaldehyde core, accessible from this starting material via Suzuki coupling, is a key structural motif in certain liquid crystals.[4] The incorporation of fluorine atoms can significantly enhance the biological activity and pharmacokinetic properties of drug candidates.[4]

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 3-Bromo-2,5-difluorobenzaldehyde. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn.

References

Sources

- 1. 3-Bromo-2,5-difluorobenzaldehyde CAS#: 112279-64-8 [m.chemicalbook.com]

- 2. 3-Bromo-2,5-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]

- 5. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 6. thalesnano.com [thalesnano.com]

- 7. 3-Bromo-2,5-dichlorobenzaldehyde | 1823608-01-0 | Benchchem [benchchem.com]

- 8. kbfi.ee [kbfi.ee]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

The Synthetic Journey of a Key Building Block: A Technical Guide to 3-Bromo-2,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Benzaldehydes